

An In-depth Technical Guide to Organothiophosphorus Compounds

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Compound of Interest

Compound Name: Thiophosphonic acid

Cat. No.: B1259199

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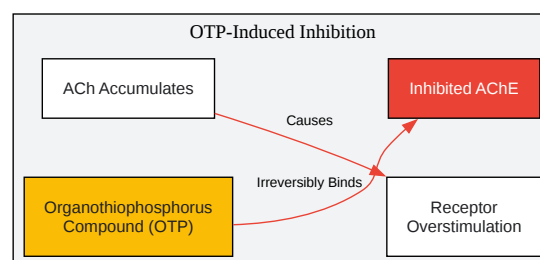
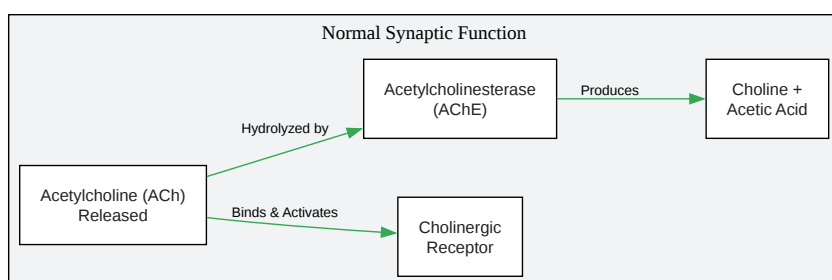
Organothiophosphorus (OTP) compounds represent a significant class of organophosphorus molecules characterized by the presence of a sulfur atom bonded to the phosphorus atom. This structural feature imparts unique chemical and biological properties that have been exploited in various fields, most notably in agriculture as pesticides and in chemical warfare as nerve agents.[1][2] However, their diverse applications also extend into medicinal chemistry, with some derivatives being investigated and used as therapeutic agents.[2][3] This guide provides a comprehensive technical overview of the core aspects of organothiophosphorus compounds, including their mechanism of action, toxicology, quantitative data on their biological activity, and detailed experimental protocols for their evaluation.

Core Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for most organothiophosphorus compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the signal at cholinergic synapses.[5][6]

OTPs act as potent, often irreversible, inhibitors of AChE. They achieve this by phosphorylating a serine hydroxyl group within the active site of the enzyme.[5][6] This covalent modification renders the enzyme inactive. Consequently, acetylcholine accumulates in the synaptic cleft,

leading to hyperstimulation of muscarinic and nicotinic receptors throughout the central and peripheral nervous systems.[5][7] This cholinergic crisis manifests as a wide range of symptoms, and severe poisoning can lead to respiratory failure, the most common cause of death.[5][7][8]



Mechanism of Acetylcholinesterase (AChE) Inhibition by OTPs

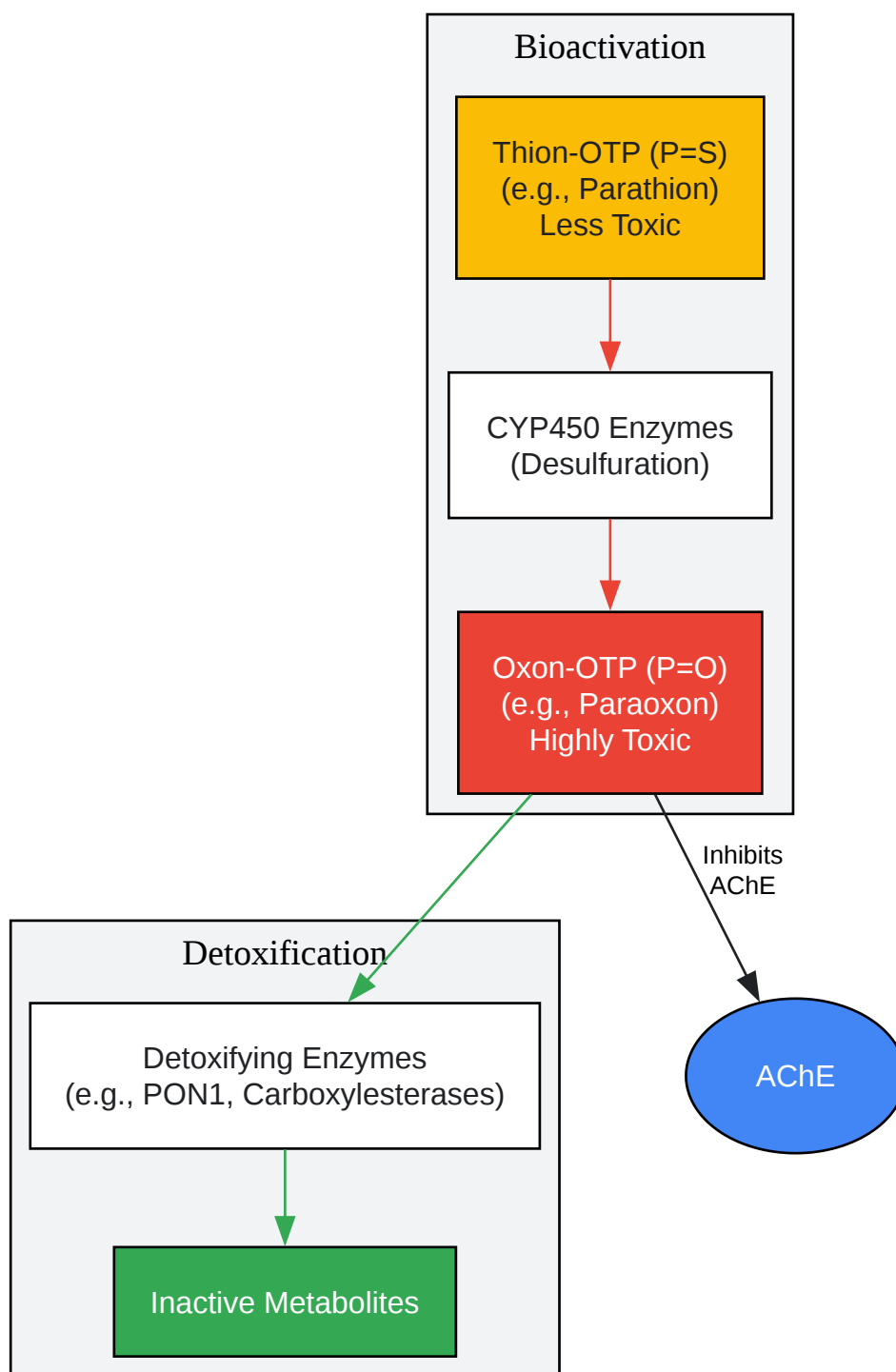
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Mechanism of AChE Inhibition by Organothiophosphorus Compounds.

Metabolic Pathways: Bioactivation and Detoxification

Many organothiophosphorus pesticides, such as parathion and malathion, are of the "thion" form ($P=S$). In this state, they are relatively weak inhibitors of AChE. However, they undergo metabolic bioactivation in the body, primarily by cytochrome P450 (CYP) enzymes in the liver. This process, known as desulfuration, converts the thion to its "oxon" ($P=O$) analogue, which is a much more potent inhibitor of AChE.

Conversely, organisms possess detoxification pathways to mitigate the effects of OTPs. Enzymes such as paraoxonase-1 (PON1) and carboxylesterases can hydrolyze and detoxify these compounds, reducing their systemic toxicity. The balance between bioactivation and detoxification pathways is a key determinant of an individual's or species' susceptibility to OTP poisoning.



Metabolic Pathways of Organothiophosphorus Compounds

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Metabolic Bioactivation and Detoxification of OTPs.

Quantitative Toxicity and Potency Data

The toxicity and inhibitory potency of organothiophosphorus compounds can vary dramatically based on their chemical structure. This is quantified by metrics such as the median lethal dose (LD50), which is the dose required to kill 50% of a test population, and the half-maximal inhibitory concentration (IC50), the concentration of an inhibitor required to reduce an enzyme's activity by 50%.^{[9][10]}

Table 1: Acute Oral LD50 Values for Selected OTPs in Rats

Compound	CAS Number	Oral LD50 (mg/kg, rat)	Class
Pesticides			
Malathion	121-75-5	1375	Insecticide
Chlorpyrifos	2921-88-2	135	Insecticide
Diazinon	333-41-5	300-400	Insecticide
Parathion	56-38-2	2-13	Insecticide
Profenofos	41198-08-7	358	Insecticide
Acephate	30560-19-1	945	Insecticide
Nerve Agents			
Sarin (GB)	107-44-8	0.67	Nerve Agent
Soman (GD)	96-64-0	~0.08 (extrapolated)	Nerve Agent
VX	50782-69-9	0.09 - 0.12	Nerve Agent

Note: LD50 values can vary based on the specific study, animal strain, and conditions. Data compiled from multiple sources.^{[11][12][13]}

Table 2: In Vitro IC50 Values for AChE Inhibition

Compound	Enzyme Source	IC50
Chlorpyrifos	Human Erythrocyte AChE	0.12 μ M
Monocrotophos	Human Erythrocyte AChE	0.25 μ M
Profenofos	Human Erythrocyte AChE	0.35 μ M
Acephate	Human Erythrocyte AChE	4.0 μ M
Profenofos-oxon	Rat Brain AChE	~3 nM

Note: IC50 is a measure of potency; a lower value indicates a more potent inhibitor. Data compiled from multiple sources.[\[14\]](#)[\[15\]](#)

Experimental Protocols

Accurate assessment of the biological activity of OTPs requires standardized and reproducible experimental methods. Below are detailed protocols for two key assays.

Protocol 1: Determination of AChE Inhibition (Ellman's Assay)

The Ellman's assay is a colorimetric method used to measure cholinesterase activity.[\[3\]](#)[\[16\]](#) The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[\[3\]](#)[\[17\]](#)

Materials:

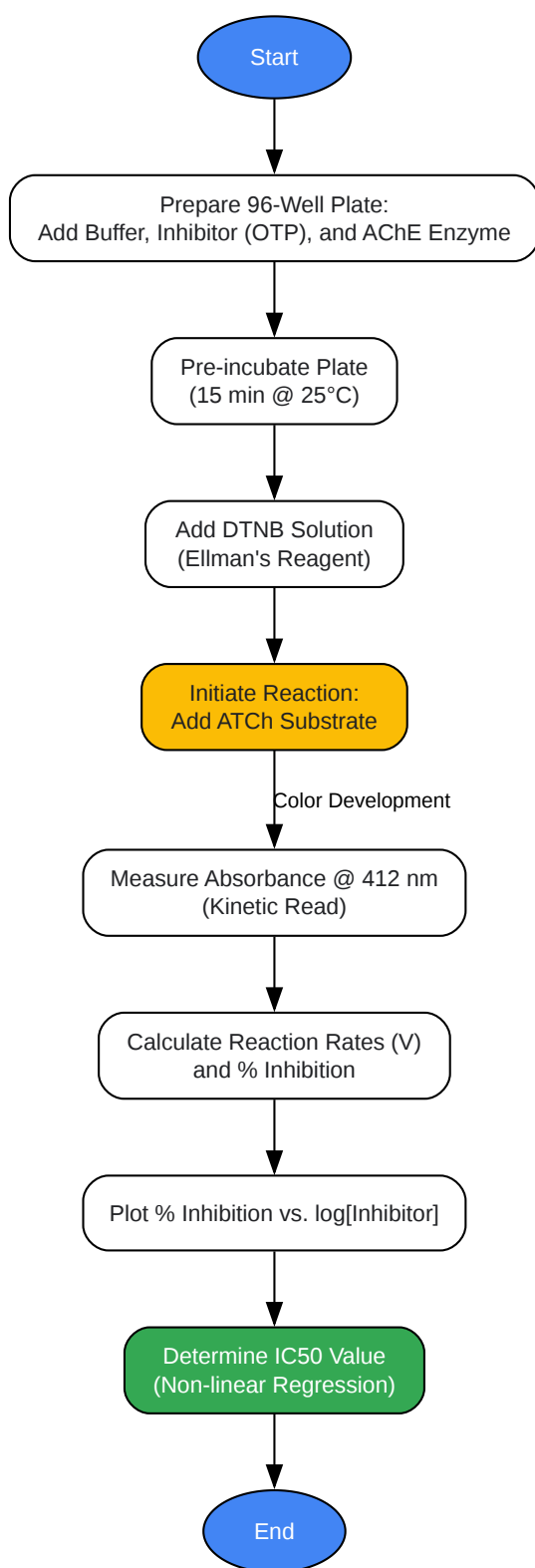
- 100 mM Sodium Phosphate Buffer (pH 8.0)
- Acetylcholinesterase (AChE) enzyme solution (e.g., 0.3-1.0 U/mL)
- 10 mM DTNB solution
- 14 mM Acetylthiocholine iodide (ATCh) substrate solution

- Test compound (OTP inhibitor) dissolved in a suitable solvent (e.g., DMSO or ethanol)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare Reaction Mixture: In a 96-well plate, add the following to each well:
 - 130-140 μ L of 100 mM Sodium Phosphate Buffer (pH 8.0).[\[3\]](#)[\[18\]](#)
 - 10-20 μ L of the test compound solution at various concentrations (or solvent for control).[\[3\]](#)[\[18\]](#)
 - 10-20 μ L of AChE enzyme solution.[\[3\]](#)[\[18\]](#)
- Pre-incubation: Mix the contents and incubate the plate for 10-15 minutes at 25°C. This allows the inhibitor to interact with the enzyme.[\[3\]](#)[\[18\]](#)
- Add Reagents: Add 10-20 μ L of DTNB solution to each well.[\[3\]](#)[\[18\]](#)
- Initiate Reaction: Start the enzymatic reaction by adding 10-20 μ L of the ATCh substrate solution to each well.[\[18\]](#)
- Measure Absorbance: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 10-30 seconds for 5-10 minutes) at a constant temperature (25°C).[\[3\]](#)
- Calculate Inhibition: The rate of reaction (V) is determined from the slope of the absorbance vs. time curve. The percent inhibition is calculated using the formula:
 - % Inhibition = $[(V_{\text{control}} - V_{\text{sample}}) / V_{\text{control}}] * 100$
 - Where V_{control} is the reaction rate in the absence of the inhibitor and V_{sample} is the rate with the inhibitor.

- Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that produces 50% inhibition, typically determined using non-linear regression analysis.^{[2][9]}



Experimental Workflow for IC₅₀ Determination using Ellman's Assay

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Workflow for AChE Inhibition Assay (Ellman's Method).

Protocol 2: Acute Oral Toxicity (LD50) - Acute Toxic Class Method (OECD Guideline 423)

This method determines the acute oral toxicity of a substance and allows for its classification into a toxicity category with the use of a minimal number of animals.^{[4][19][20]} It is a stepwise procedure using a small group of animals (typically 3) per step.^[20]

Principle: The method proceeds sequentially. Based on the mortality and/or moribundity of the animals in one step, the decision for the next step is made: either dose a subsequent group at a lower or higher dose level or stop the test. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.^[20]

Procedure:

- **Animal Selection:** Use healthy, young adult rodents (usually rats, preferably a single sex, often females) from a standard strain. Acclimatize the animals for at least 5 days before dosing.
- **Housing and Fasting:** House animals individually. Fast them prior to dosing (e.g., withhold food overnight for rats). Water is available ad libitum.
- **Dose Preparation and Administration:** The test substance is typically administered in a constant volume via gavage using a stomach tube or cannula. The vehicle should be non-toxic (e.g., water, corn oil).
- **Stepwise Dosing:**
 - **Step 1:** Dose a group of 3 animals at the chosen starting dose.
 - **Observation:** Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.^[4]
 - **Decision Making:**
 - If 2 or 3 animals die, the LD50 is presumed to be in this dose range. The test is confirmed by dosing 3 more animals at the next lower dose level.

- If 0 or 1 animal dies, dose the next group of 3 animals at the next higher dose level.
- This process is repeated until a clear outcome is obtained, allowing for classification of the substance according to GHS (Globally Harmonized System) categories.
- Clinical Observations: Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns. Note the time of onset, duration, and severity of symptoms.
- Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.
- Pathology: At the end of the test, all surviving animals are euthanized and subjected to a gross necropsy.
- Data Reporting: The final report includes details of the test substance, vehicle, animal strain, dosing procedure, clinical observations, body weight data, necropsy findings, and the final toxicity classification.[4]

Conclusion

Organothiophosphorus compounds are a class of molecules with profound biological effects, primarily driven by their potent inhibition of acetylcholinesterase. Their applications range from highly beneficial in agriculture and medicine to extremely hazardous as chemical weapons. A thorough understanding of their mechanism of action, metabolic fate, and toxicological profile is essential for researchers, scientists, and drug development professionals. The use of standardized quantitative measures and detailed experimental protocols, as outlined in this guide, is critical for the accurate assessment and safe handling of these powerful compounds.

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